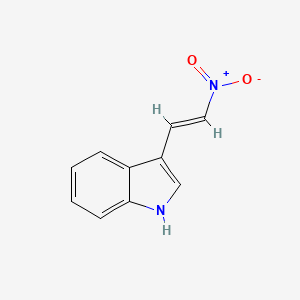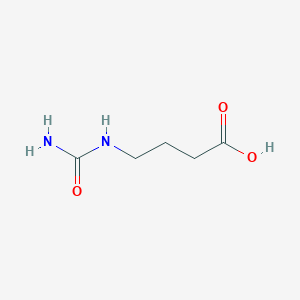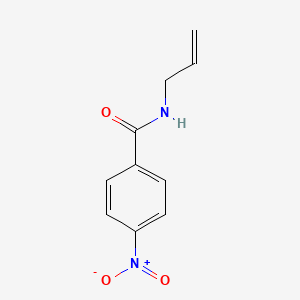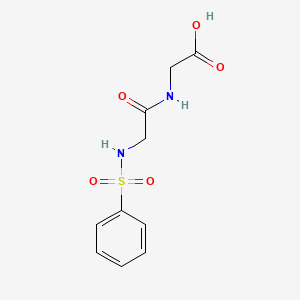
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid, also known as S-HDMPPA, is a naturally occurring compound found in a variety of fruits and vegetables. It is a member of the phenylpropionic acid family, which is a group of compounds known for their anti-inflammatory and antioxidant properties. S-HDMPPA has been studied extensively in recent years due to its potential use as a therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Pharmacological Properties and Efficacy
Research on related compounds such as Perampanel, a non-competitive AMPA-receptor antagonist, underscores the importance of these substances in treating neurological conditions like primary generalized tonic-clonic seizures in idiopathic generalized epilepsy. Perampanel demonstrates efficacy in reducing seizure frequency with a good tolerability profile, highlighting the potential of related compounds in neuropharmacology (Rohracher et al., 2016).
Environmental and Industrial Applications
In the realm of environmental sustainability and industrial applications, derivatives of related compounds are utilized in the recycling of biodegradable plastics like Poly-3-hydroxybutyrate (PHB). This highlights a sustainable pathway for converting waste into value-added chemicals and fuels, presenting a significant advancement in waste management and material recycling (Kang et al., 2022).
Biomarkers for Environmental Exposure
Metabolomics studies have identified biomarkers for exposure to environmental contaminants such as Bisphenol A (BPA), with significant changes observed in various metabolic pathways. This research underscores the utility of metabolomics in understanding the toxic effects of environmental exposure on human health (Wang et al., 2018).
Diagnostic Applications
The study of volatile metabolites produced by pathogens offers promising diagnostic applications. Identifying specific volatile organic compounds (VOCs) as biomarkers for bacterial presence can lead to non-invasive diagnostic methods for critically ill patients, demonstrating the potential of chemical compounds in advancing medical diagnostics (Bos et al., 2013).
Reproductive Toxicology
Research on the reproductive toxicity of chemical compounds such as benzophenone-3 (BP-3) has revealed its impact on birth weight and gestational age, highlighting the importance of understanding the endocrine-disrupting effects of chemicals on reproductive health (Ghazipura et al., 2017).
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPITBJXYYCDEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363728 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
CAS RN |
332186-76-2 |
Source


|
| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)


![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
